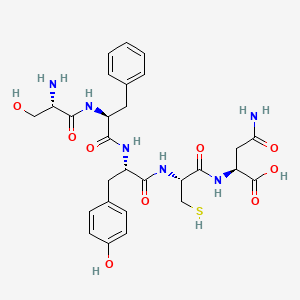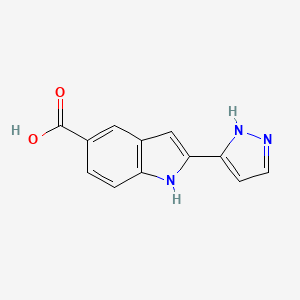
L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine is a complex peptide compound composed of multiple amino acids. It is a part of a larger class of bioactive peptides that play significant roles in various biological processes. This compound is particularly noted for its involvement in biochemical pathways and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, which is automated to ensure high efficiency and purity. The process is optimized to minimize side reactions and maximize yield. Additionally, biotechnological methods such as recombinant DNA technology can be employed to produce the peptide in microbial systems.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups, such as converting disulfide bonds to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reducing Agents: Dithiothreitol (DTT) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Various alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced peptides with free thiol groups, and substituted peptides with altered functional groups.
Scientific Research Applications
L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: The peptide is involved in studying protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications in treating metabolic disorders and as a drug delivery system.
Industry: The peptide is used in the development of biosensors and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist, altering the signaling pathways involved in metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- **L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl- (Semaglutide intermediate P29)
- L-alanyl-L-glutamine dipeptide
Uniqueness
L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications set it apart from other similar peptides.
Properties
CAS No. |
823233-56-3 |
|---|---|
Molecular Formula |
C26H39N7O10 |
Molecular Weight |
609.6 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H39N7O10/c1-13(35)21(33-22(38)15(27)12-34)25(41)32-18(11-14-5-3-2-4-6-14)24(40)30-16(7-9-19(28)36)23(39)31-17(26(42)43)8-10-20(29)37/h2-6,13,15-18,21,34-35H,7-12,27H2,1H3,(H2,28,36)(H2,29,37)(H,30,40)(H,31,39)(H,32,41)(H,33,38)(H,42,43)/t13-,15+,16+,17+,18+,21+/m1/s1 |
InChI Key |
VOAFLTMGMRGYOX-PWCCBTNGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14205105.png)

![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)
![8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid](/img/structure/B14205122.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-3-methyl-](/img/structure/B14205147.png)


![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)

![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)
![Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14205167.png)
